6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a 4-chlorophenyl group, a cyclopropyl group, and a difluoromethyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditionsThe difluoromethyl group can be introduced using difluoromethylation reagents, while the chlorophenyl and cyclopropyl groups are incorporated through substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, industrial methods may employ large-scale reactors and automated systems to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce methylated derivatives, and substitution reactions can result in various substituted pyrazolo[3,4-b]pyridines .
Scientific Research Applications
6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and substituents.
Pyrazolo[5,1-c]triazines: These compounds have a triazine ring fused to the pyrazole core, offering different chemical properties.
Thieno[2,3-b]pyridines: These compounds contain a thiophene ring fused to the pyridine core, providing unique biological activities.
Uniqueness
6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine stands out due to its specific combination of substituents, which impart distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H14ClF2N3 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H14ClF2N3/c1-23-17-14(15(22-23)10-2-3-10)12(16(19)20)8-13(21-17)9-4-6-11(18)7-5-9/h4-8,10,16H,2-3H2,1H3 |
InChI Key |
NYWRTHORNIMPDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
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